molecular formula C17H22N8O2 B6446533 1,3-dimethyl-5-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640893-24-7

1,3-dimethyl-5-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6446533
CAS RN: 2640893-24-7
M. Wt: 370.4 g/mol
InChI Key: XCGYZIQXISIKDC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a piperidin-1-yl group, and a tetrahydropyrimidine-2,4-dione group. These groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure with nitrogen atoms at positions 1 and 2 .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, and can undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

CDK2 Inhibitors for Cancer Treatment

The compound has been identified as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . These compounds significantly inhibited the growth of examined cell lines .

Anticancer Activity

The compound has been tested for its in-vitro anticancer activity against various cancer cell lines . Some of the synthesized compounds demonstrated good to moderate anticancer activity, most of them showing activity against renal cancer cell lines .

Synthesis of Heterocyclic Derivatives

The compound is used in the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . This synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Molecular Modeling Investigations

The compound has been used in molecular modeling investigations . This helps in understanding the interaction of the compound with the target protein and aids in the design of more potent inhibitors .

Cell Cycle Alteration

The compound has shown significant alteration in cell cycle progression . This is an important aspect of its anticancer activity as it can lead to the death of cancer cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells, and inducing this process in cancer cells can help in their elimination .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1,3-dimethyl-5-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]piperidin-1-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2/c1-22-9-13(16(26)23(2)17(22)27)25-6-4-11(5-7-25)21-14-12-8-20-24(3)15(12)19-10-18-14/h8-11H,4-7H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGYZIQXISIKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]piperidin-1-yl]pyrimidine-2,4-dione

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